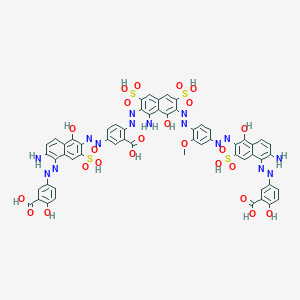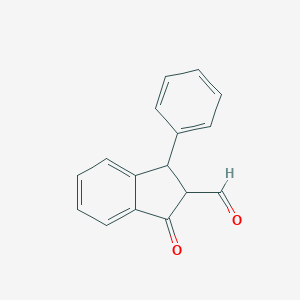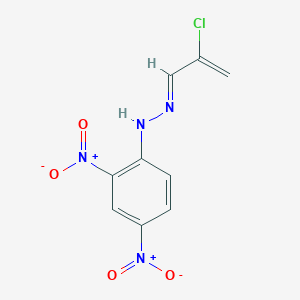
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research due to its unique properties. DPM is a pyrimidine-based compound that has a phenyl group attached to it. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells. In addition, (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been found to exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its high potency and selectivity. It has been found to exhibit a high degree of selectivity towards COX-2 enzymes, which are involved in inflammation and pain. However, one of the limitations of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in scientific research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in inhibiting the growth of cancer cells and to explore its potential as a cancer treatment. Another area of interest is the development of new derivatives of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone with improved properties, such as increased potency and selectivity. Additionally, the potential applications of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Métodos De Síntesis
The synthesis of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone involves the reaction of 4,6-dimethyl-2-pyrimidinamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone as a white crystalline solid.
Aplicaciones Científicas De Investigación
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
BHKMWTUEXICEFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






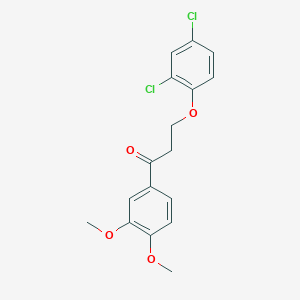
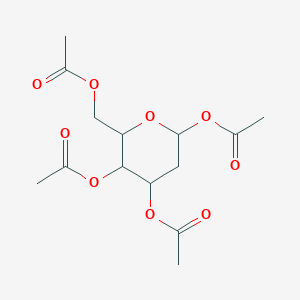


![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

